molecular formula C14H8BrNO2S B2992050 1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-85-3

1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No. B2992050
CAS RN: 877811-85-3
M. Wt: 334.19
InChI Key: OETKRXWMAKTOSD-UHFFFAOYSA-N
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Description

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The ring structure of isothiazole is incorporated into larger compounds with biological activity such as the pharmaceutical drugs ziprasidone and perospirone .


Synthesis Analysis

A robust method for the synthesis of benzo[c]isothiazole 2-oxides has been developed providing a range of functionalized derivatives starting from anilines and DMSO . Isothiazones are produced by oxidation of enamine-thiones .


Molecular Structure Analysis

Isothiazole consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The ring is unsaturated and features an S-N bond .


Chemical Reactions Analysis

Isothiazole is a markedly electron-deficient heterocycle widely employed in the realization of organic semiconductors for applications spanning transistors, solar cells, photodetectors, and thermoelectrics .


Physical And Chemical Properties Analysis

Isothiazole has a molar mass of 85.12 g/mol and a boiling point of 114 °C . The acidity (pKa) of the conjugate acid is -0.5 .

Scientific Research Applications

Organic Semiconductor Research

This compound is used in the synthesis and characterization of organic semiconductor materials. Its structural properties allow for the study of electrochemical and optical behaviors, which are crucial for the development of electronic and optical devices .

Molecular Packing and Orientation Studies

Researchers utilize this compound to investigate the molecular and packing structures of organic semiconductors. These studies are significant for understanding charge carrier mobilities in organic field-effect transistors (OFETs), which are essential components in flexible electronic devices .

Arylation-Acylation Reactions

In synthetic chemistry, 1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one is involved in arylation-acylation reactions. These reactions are part of a method to create highly functionalized polycyclic indolines, which have applications in medicinal chemistry and drug design .

Material Design and Engineering

The compound’s ability to exhibit tunable electronic structures makes it valuable for the rational design of new materials. It helps in creating materials with specific energy gaps, which is beneficial for various engineering applications .

Semiconducting Properties Analysis

Its use extends to the functionalization of molecules to tune semiconducting properties. This is particularly relevant for the development of high-performance semiconducting materials used in thin-film transistors .

Photocatalysis and Light-Mediated Reactions

1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one: plays a role in photocatalysis. It’s involved in visible-light mediated reactions, which are part of innovative approaches to bond cleavage and the formation of complex molecules under mild conditions .

Future Directions

The future directions for research on isothiazole-based compounds are vast and varied. They are being explored for use in a range of applications, from pharmaceuticals to organic semiconductors .

properties

IUPAC Name

1-(2-bromobenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO2S/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETKRXWMAKTOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one

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